3-hydroxy-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-HYDROXY-5-(4-METHYLPHENYL)-1-(1,3-THIAZOL-2-YL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a unique combination of functional groups, including a hydroxyl group, a thiazole ring, a thiophene ring, and a pyrrolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-5-(4-METHYLPHENYL)-1-(1,3-THIAZOL-2-YL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolone Core: The pyrrolone core can be synthesized through a cyclization reaction involving an appropriate amine and a diketone.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and a haloketone.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a Friedel-Crafts acylation reaction using a thiophene derivative and an acyl chloride.
Hydroxylation: The hydroxyl group can be introduced through a selective oxidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biology, this compound may be studied for its potential biological activity. The presence of multiple functional groups suggests that it could interact with biological targets, such as enzymes or receptors.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its structural features may allow it to act as an inhibitor or modulator of specific biological pathways.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique combination of functional groups.
Mechanism of Action
The mechanism of action of 3-HYDROXY-5-(4-METHYLPHENYL)-1-(1,3-THIAZOL-2-YL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is not well-documented. its potential interactions with biological targets could involve binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the thiazole and thiophene rings suggests that it could engage in π-π stacking interactions or hydrogen bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
3-HYDROXY-5-(4-METHYLPHENYL)-1-(1,3-THIAZOL-2-YL)-4-(2-FURANYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Similar structure but with a furan ring instead of a thiophene ring.
3-HYDROXY-5-(4-METHYLPHENYL)-1-(1,3-THIAZOL-2-YL)-4-(2-PYRIDYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 3-HYDROXY-5-(4-METHYLPHENYL)-1-(1,3-THIAZOL-2-YL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both thiazole and thiophene rings in the same molecule is relatively rare and contributes to its distinct properties.
Properties
Molecular Formula |
C19H14N2O3S2 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
4-hydroxy-2-(4-methylphenyl)-1-(1,3-thiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H14N2O3S2/c1-11-4-6-12(7-5-11)15-14(16(22)13-3-2-9-25-13)17(23)18(24)21(15)19-20-8-10-26-19/h2-10,15,23H,1H3 |
InChI Key |
WLEPEOFVKDPNJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC=CS3)O)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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